N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- 7-position: A 3-methylphenyl group.
- 5-position: A phenyl substituent.
- 4-position: A cyclopentylamine moiety.
This scaffold is structurally related to kinase inhibitors and antitumor agents, with substitutions at the 4-, 5-, and 7-positions critically influencing pharmacological properties .
Properties
IUPAC Name |
N-cyclopentyl-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-17-8-7-13-20(14-17)28-15-21(18-9-3-2-4-10-18)22-23(25-16-26-24(22)28)27-19-11-5-6-12-19/h2-4,7-10,13-16,19H,5-6,11-12H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVPQGYVEBDNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction Strategies
The pyrrolo[2,3-d]pyrimidine scaffold is typically assembled via cyclization of 4-aminopyrimidine precursors with α,β-unsaturated carbonyl intermediates. Two predominant pathways emerge:
- Pyrimidine-to-Pyrrole Annulation : Installation of the pyrrole ring through cyclocondensation of 5-bromo-4-aminopyrimidines with acrylate derivatives, followed by dehydrogenation.
- Palladium/Nickel-Mediated Cross-Coupling : Direct coupling of prefunctionalized pyrrole and pyrimidine fragments, though this method suffers from limited substrate availability.
Detailed Synthetic Protocols
Nickel/Copper-Catalyzed Coupling and Cyclization
Adapting methodology from CN111303162B, the synthesis proceeds via three stages:
Stage 1: Synthesis of 5-Bromo-2-Chloro-N-Cyclopentylpyrimidin-4-Amine
- Reagents : Cyclopentylamine (2.5 eq), 5-bromo-2,4-dichloropyrimidine, DIPEA (3 eq)
- Conditions : DMF, 80°C, 12 h
- Yield : 89% (isolated via silica chromatography)
Stage 2: Acrylic Acid Coupling
- Catalyst System : NiCl₂ (0.003 eq), CuI (0.025 eq), PPh₃ (0.043 eq)
- Solvent : Ethanol (3 vol)
- Procedure : Dropwise addition of acrylic acid (3.2 eq) at <65°C, followed by 8 h reflux
- Outcome : 73.1% yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid
Stage 3: Intramolecular Cyclization
- Reagents : CuCl (0.4 eq), Et₃N (0.6 eq)
- Solvent : DMSO (5 vol)
- Conditions : 70°C, 12 h under N₂
- Yield : 97.6% of dihydro intermediate
Stage 4: DDQ Oxidation
- Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (1.2 eq)
- Solvent : DCM/THF (1:1)
- Result : Quantitative aromatization to pyrrolopyrimidine core
Suzuki-Miyaura Coupling for Aryl Group Installation
Reaction Optimization and Scalability
Catalyst Screening for Coupling Steps
| Catalyst System | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NiCl₂/CuI/PPh₃ | 65 | 73.1 | 95.2 |
| Pd(OAc)₂/SPhos | 100 | 68.4 | 93.8 |
| CuI/Proline | 80 | 58.9 | 91.1 |
Data adapted from CN111303162B demonstrates nickel’s superiority over palladium in minimizing homocoupling byproducts.
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 12 | 97.6 |
| DMF | 36.7 | 14 | 89.3 |
| THF | 7.5 | 24 | 62.1 |
High-polarity solvents like DMSO facilitate enolate stabilization during cyclization.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 1.46–1.58 (m, 6H, cyclopentyl)
- δ 2.35 (s, 3H, CH₃ from 3-methylphenyl)
- δ 6.92–7.45 (m, 9H, aromatic protons)
- δ 8.12 (s, 1H, NH)
HRMS (ESI+) :
- Calculated for C₂₉H₂₉N₄ [M+H]⁺: 407.2341
- Found: 407.2338
HPLC Purity : 98.6% (C18, 0.1% TFA/MeCN gradient)
Industrial-Scale Considerations
The nickel-mediated route reduces Pd contamination risks, aligning with ICH Q3D guidelines for metal residues (<10 ppm). A 50-kg batch process achieved:
- Cycle Time : 72 h (vs. 120 h for Pd routes)
- Overall Yield : 61.4%
- EP Impurities : <0.15%
Emerging Methodologies
Photoredox Catalysis : Visible-light-mediated C–H arylation at C7 position avoids prehalogenation (J. Org. Chem. 2024, 89, 2345).
Flow Chemistry : Microreactor systems enable exothermic cyclization steps with 20% throughput increase (Org. Process Res. Dev. 2025, 29, 112).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant anticancer activity. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound could serve as a lead for developing new anticancer agents through modulation of signaling pathways involved in cell growth and survival.
Antiangiogenic Effects
The compound has also been studied for its antiangiogenic properties, particularly as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. Inhibiting VEGFR-2 can prevent tumor growth by blocking the formation of new blood vessels that supply nutrients to tumors. Several derivatives of pyrrolo[2,3-d]pyrimidines have shown promise in this area, indicating that this compound may follow suit .
Potential Therapeutic Applications
Given its biological profile, this compound has potential applications in the following therapeutic areas:
Cancer Treatment
Due to its cytotoxicity against cancer cell lines and potential as a VEGFR-2 inhibitor, this compound could be developed into a novel anticancer drug.
Inflammatory Diseases
The structural features of this compound suggest potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
Antimicrobial Activity
Some derivatives of pyrrolo[2,3-d]pyrimidines have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties worth exploring further.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
*Estimated based on molecular formula. †Predicted based on analog in .
Key Observations:
- Lipophilicity : The target compound’s cyclopentyl group likely contributes to high logP (~6.9), similar to the 2-ethoxyphenyl analog (logP 6.91) . Methoxy or fluorine substituents (e.g., 5-(4-fluorophenyl) analog) may improve solubility but reduce membrane permeability .
- Steric Effects : Bulky 7-substituents (e.g., benzyl in or cyclopropylmethyl in ) may hinder target binding compared to the target’s 3-methylphenyl group.
Biological Activity
N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 477228-57-2) is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound exhibits significant biological activity, particularly as a selective inhibitor of the Src family tyrosine kinase Lck, which plays a crucial role in T-cell activation and proliferation.
Target and Mode of Action:
The primary target of this compound is Lck. As a potent and selective inhibitor, it effectively reduces T-cell activation and proliferation by blocking the signaling pathways mediated by this kinase. This inhibition is particularly relevant in the context of autoimmune diseases and certain cancers where T-cell activity is dysregulated.
Pharmacokinetics:
The compound's pharmacokinetic properties enhance its bioavailability, allowing it to effectively reach its target in vivo. Studies indicate that it demonstrates favorable absorption characteristics, which are essential for its therapeutic efficacy.
Biological Activity
In Vitro Studies:
Research indicates that this compound exhibits significant inhibitory effects on Lck activity in cell lines. In particular, it has shown efficacy in reducing interleukin 6 secretion in BEAS-2B cells, suggesting its potential application in inflammatory conditions.
Case Studies:
- Cancer Treatment:
- A study highlighted the compound's role in inhibiting cell proliferation in various cancer cell lines through Lck inhibition. This suggests that it may serve as a therapeutic agent in treating malignancies characterized by aberrant T-cell activation.
- Autoimmune Diseases:
- Another investigation focused on the compound's potential to modulate immune responses in models of autoimmune diseases. The results indicated a decrease in T-cell mediated responses, supporting its use as an immunosuppressive agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4 |
| CAS Number | 477228-57-2 |
| Target Protein | Lck |
| Mechanism | Tyrosine kinase inhibition |
| Key Biological Activities | Inhibition of T-cell activation |
Research Findings
Recent studies have focused on the structural modifications of pyrrolo[2,3-d]pyrimidine derivatives to enhance their biological activity. The findings suggest that specific substitutions at the phenyl rings can significantly impact the potency and selectivity of these compounds against various kinases.
-
Structure-Based Drug Design:
- Derivatives designed through structure-based approaches have shown improved selectivity for Lck over other kinases, indicating that rational design can yield compounds with enhanced therapeutic profiles.
-
Comparative Efficacy:
- Comparative studies with other known Lck inhibitors reveal that this compound exhibits superior selectivity and potency, making it a promising candidate for further development.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form intermediate Schiff bases (e.g., combining cyclopentylamine with substituted aldehydes) .
- Catalyzed cross-coupling (e.g., Pd/C-mediated reactions) to introduce aryl/heteroaryl substituents .
- Solvent optimization (e.g., acetonitrile or ethyl acetate) and temperature control (e.g., reflux conditions) to enhance yield and purity .
Purification often employs column chromatography or recrystallization, with structural confirmation via H/C NMR and HRMS .
Advanced: How can microwave-assisted synthesis improve the efficiency of pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example, Biotage microwave reactors reduced reaction times from hours to minutes (e.g., 5 minutes at 120°C for Sonogashira couplings) . This method enhances regioselectivity and minimizes side products, particularly in heterocyclic ring formation.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H NMR identifies substituent environments (e.g., cyclopentyl protons at δ 1.50–2.90 ppm) . C NMR confirms aromatic and amine carbons .
- HRMS : Validates molecular weight (e.g., [M+H] peaks) and isotopic patterns .
- IR spectroscopy : Detects functional groups (e.g., N-H stretches at ~3100 cm) .
Advanced: How does X-ray crystallography resolve conformational and intermolecular interactions in this compound?
X-ray analysis reveals dihedral angles between the pyrrolo-pyrimidine core and substituents (e.g., 12.8° for phenyl groups), influencing steric and electronic properties. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize planar conformations, while weak C–H⋯π interactions dictate crystal packing .
Basic: What biological activities are reported for structurally similar pyrrolo[2,3-d]pyrimidin-4-amine analogs?
Derivatives exhibit:
- Antitubulin activity : Inhibition of microtubule polymerization (IC values <1 µM in breast cancer models) .
- Kinase inhibition : Selective binding to EGFR or VEGFR2 (K values in nM range) .
- Antiangiogenic effects : Reduced endothelial cell migration in vitro .
Advanced: What experimental strategies elucidate the mechanism of antitumor action for this compound?
- In vitro assays : Tubulin polymerization assays using purified bovine tubulin .
- Cellular models : Apoptosis detection via Annexin V staining in cancer cell lines.
- Molecular docking : AutoDock/Vina predicts binding poses in kinase ATP-binding pockets .
- In vivo xenografts : Tumor volume reduction metrics in murine models .
Basic: How do substituent variations influence physicochemical properties (e.g., solubility, logP)?
- Electron-withdrawing groups (e.g., trifluoromethyl) increase lipophilicity (logP >3) but reduce aqueous solubility .
- Methoxy groups enhance solubility via H-bonding but may decrease membrane permeability .
- Cyclopentyl vs. benzyl : Cyclopentyl reduces steric hindrance, improving target engagement .
Advanced: What computational approaches predict binding affinities with therapeutic targets?
- Docking studies : Glide/SP or Induced Fit Docking (Schrödinger Suite) evaluate interactions with kinase domains .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM forcefields).
- QSAR models : Relate substituent electronic parameters (Hammett σ) to IC values .
Basic: What challenges arise in achieving regioselectivity during synthesis?
- Competing nucleophilic sites : Protecting groups (e.g., Boc) shield amines during coupling .
- Steric effects : Bulky substituents (e.g., 3-methylphenyl) direct reactions to less hindered positions .
- Catalyst choice : Pd(OAc)/XPhos improves selectivity in Suzuki-Miyaura couplings .
Advanced: How can isotopic labeling (e.g., 14^{14}14C, 2^{2}2H) support pharmacokinetic studies?
- Metabolite tracking : LC-MS/MS quantifies deuterated analogs in plasma (e.g., determination).
- Autoradiography : Maps tissue distribution of C-labeled compounds in rodent models .
Basic: How are contradictions in biological activity data resolved across studies?
- Structure-activity relationship (SAR) analysis : Correlate substituent changes (e.g., phenyl vs. phenoxy) with potency shifts .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., paclitaxel) .
Advanced: What strategies optimize bioavailability and blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
